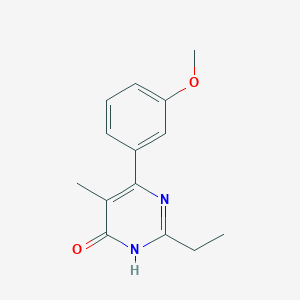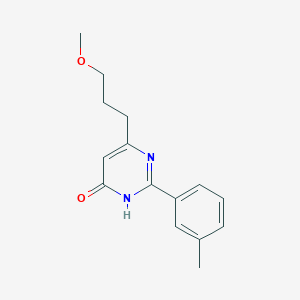
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one, also known as EMMP, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-κB), and protein kinase C (PKC). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis (3).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses such as HIV and herpes simplex virus. In animal studies, this compound has been shown to have anti-inflammatory effects in models of arthritis and colitis (4).
実験室実験の利点と制限
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one. In medicine, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. In agriculture, further studies are needed to determine the potential use of this compound as a herbicide and fungicide. In material science, further studies are needed to determine the potential applications of this compound in the synthesis of organic semiconductors and liquid crystals.
Conclusion
This compound is a small molecule compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. Further research is needed to determine the potential therapeutic applications of this compound in various diseases and its potential use as a herbicide and fungicide.
合成法
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one can be synthesized through a multi-step process involving the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate to form 2-ethyl-4-(3-methoxyphenyl)-3-oxobutanoic acid. This intermediate is then cyclized with guanidine to form this compound (1).
科学的研究の応用
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has been studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In material science, this compound has been studied for its potential applications in the synthesis of organic semiconductors and liquid crystals (2).
特性
IUPAC Name |
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-15-13(9(2)14(17)16-12)10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOVHYFNHRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)

![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![6-[2-(2-Phenylethyl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356268.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)